1-(2-Bromoethoxy)-3-iodobenzene

Description

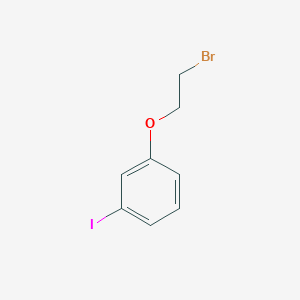

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethoxy)-3-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGBUDKOOWJUPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)OCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 1 2 Bromoethoxy 3 Iodobenzene

Halogen Reactivity and Substitution Chemistry

The presence of both a bromo and an iodo substituent directly attached to the aromatic core, in addition to a bromoalkyl group, makes 1-(2-bromoethoxy)-3-iodobenzene a valuable substrate for studying selective chemical transformations. The differing reactivities of the carbon-halogen bonds are central to its utility in synthetic chemistry.

Aryl halides, such as this compound, are generally less reactive towards traditional nucleophilic aromatic substitution (SNAr) than alkyl halides. The simple aryl halides typically require either activation by strongly electron-withdrawing groups at the ortho and/or para positions or the use of very strong bases, which may proceed through an elimination-addition mechanism involving a benzyne (B1209423) intermediate. uchicago.edu

However, the primary route for nucleophilic substitution on the aromatic halogen centers of this compound is through transition metal-catalyzed cross-coupling reactions. In these reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This difference in reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the initial oxidative addition step to the metal catalyst, most commonly a palladium(0) complex.

This reactivity difference allows for selective substitution at the iodine-bearing carbon. For instance, in palladium-catalyzed reactions such as Suzuki, Heck, or Sonogashira couplings, the C-I bond will preferentially react, leaving the C-Br bond intact for subsequent transformations. This selective reactivity is a cornerstone of its application in the synthesis of complex molecules. nih.gov

The differential reactivity of the C-I and C-Br bonds in this compound is a prime example of orthogonal reactivity and chemoselectivity. Orthogonal reactivity refers to the ability to selectively address one functional group in the presence of another, and chemoselectivity is the preferential reaction of one functional group over others.

In the context of this molecule, palladium-catalyzed cross-coupling reactions demonstrate high chemoselectivity for the iodo substituent. tcichemicals.com This allows for a stepwise functionalization of the aromatic ring. A nucleophile can be introduced at the position of the iodine atom first, and then, under different reaction conditions or with a different catalyst system, a second nucleophile can be introduced at the bromine position.

An illustrative example is the use of 1-bromo-3-iodobenzene (B1265593) in a one-pot, three-component tandem reaction to synthesize unsymmetrical biaryl thioglycosides. nih.gov In this process, the palladium catalyst selectively activates the C-I bond for the initial coupling, demonstrating the high degree of chemoselectivity that can be achieved. nih.gov This principle is extendable to this compound, where the bromoethoxy group would remain, allowing for further diversification of the molecular structure.

Table 1: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions

| Aryl Halide Bond | Relative Rate of Oxidative Addition | Bond Dissociation Energy (kcal/mol) |

| C-I | Fastest | ~65 |

| C-Br | Intermediate | ~81 |

| C-Cl | Slowest | ~96 |

This table provides a general trend for the reactivity of aryl halides in common palladium-catalyzed cross-coupling reactions.

Aromatic Reactivity and Electrophilic Functionalization

The benzene (B151609) ring of this compound is susceptible to electrophilic attack, leading to the substitution of a hydrogen atom on the ring. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents.

In electrophilic aromatic substitution, the nature of the substituents on the benzene ring determines the position of the incoming electrophile. Substituents are classified as either activating or deactivating, and as ortho-, para- or meta-directing. rsc.org

The 1-(2-bromoethoxy) group is an activating group and an ortho-, para-director. The oxygen atom, directly attached to the ring, can donate a lone pair of electrons through resonance, which increases the electron density of the ring and stabilizes the carbocation intermediate (arenium ion), particularly when the attack occurs at the ortho and para positions. libretexts.orgresearchgate.net

The iodo group at the 3-position is a deactivating group due to its electron-withdrawing inductive effect. However, like other halogens, it is an ortho-, para-director because it can also donate a lone pair of electrons through resonance to stabilize the arenium ion. thieme-connect.deorganic-chemistry.org

When both an activating and a deactivating group are present, the stronger activating group generally controls the regioselectivity of the substitution. uchicago.eduresearchgate.net In this compound, the bromoethoxy group is the more powerful directing group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho and para to the bromoethoxy group.

The available positions for substitution are C2, C4, C5, and C6.

C2: Ortho to the bromoethoxy group and ortho to the iodo group.

C4: Para to the bromoethoxy group and ortho to the iodo group.

C6: Ortho to the bromoethoxy group and para to the iodo group.

C5: Meta to both groups.

Given the directing effects, substitution is most favored at positions 2, 4, and 6. The activating bromoethoxy group strongly directs to these positions. The iodo group also directs to positions 2, 4, and 6 (relative to its own position). Therefore, these positions are electronically activated. Steric hindrance may play a role in the distribution of the final products, potentially favoring the less hindered para position (C4) or the other ortho position (C6) over the more sterically crowded C2 position, which is flanked by two substituents.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Relation to -OCH₂CH₂Br (Activating) | Relation to -I (Deactivating) | Predicted Reactivity |

| C2 | Ortho | Ortho | Favored |

| C4 | Para | Ortho | Highly Favored |

| C5 | Meta | Meta | Disfavored |

| C6 | Ortho | Para | Highly Favored |

Advanced Reaction Mechanisms Involving this compound

Beyond the more common ionic reaction pathways, this compound has the potential to participate in reactions involving radical intermediates, particularly due to the presence of the relatively weak carbon-iodine bond.

Aryl radicals are versatile intermediates in organic synthesis. nih.gov The carbon-iodine bond is susceptible to homolytic cleavage upon photolysis (irradiation with UV light) or in the presence of radical initiators, such as azobisisobutyronitrile (AIBN), and a radical mediator like tributyltin hydride. nih.govlibretexts.org This would lead to the formation of a 3-(2-bromoethoxy)phenyl radical.

Once formed, this aryl radical can undergo a variety of transformations. A common pathway is hydrogen atom abstraction from a suitable donor to yield 1-(2-bromoethoxy)benzene. Alternatively, it can participate in intermolecular or intramolecular addition reactions.

Given the structure of this compound, an intriguing possibility is an intramolecular radical cyclization. wikipedia.org The aryl radical could potentially attack the bromo-substituted carbon of the ethoxy side chain, although this would lead to a strained four-membered ring, which is generally not favored. A more plausible, though still challenging, pathway could involve a 1,5-hydrogen atom transfer (1,5-HAT) from the ethoxy chain to the aryl radical, generating a new radical on the side chain. This new radical could then undergo further reactions.

The bromo substituent on the ethoxy chain also presents a site for radical reactions. For example, under certain reductive conditions, a radical could be generated at this position, which could then potentially cyclize onto the aromatic ring.

The study of radical reactions involving this specific molecule would likely reveal complex and competing pathways, offering avenues for the synthesis of novel cyclic and polyfunctional aromatic compounds. nih.govresearchgate.net

Radical Reaction Pathways and Intermediates

Photoinduced Electron Transfer Processes in Halogenated Systems

The photochemistry of aryl halides, particularly iodobenzene (B50100), is a well-studied field that provides insights into the likely behavior of this compound upon irradiation. nih.gov The carbon-iodine (C-I) bond is the most photosensitive site in the molecule. Upon absorption of ultraviolet (UV) light, the molecule is promoted to an excited state. This excitation can lead to the homolytic cleavage of the C-I bond, a process often initiated by photoinduced electron transfer (PET).

In the context of halogenated systems, PET processes can occur through the formation of an excited state that has significant charge-transfer character. For this compound, this would involve the promotion of an electron from a π-orbital of the benzene ring to a σ* anti-bonding orbital associated with the C-I bond. This population of the σ*(C-I) orbital effectively weakens the bond, leading to its dissociation and the formation of a 3-(2-bromoethoxy)phenyl radical and an iodine radical. nih.gov

The general mechanism can be represented as: Ar-I + hν → [Ar-I] → Ar• + I•*

The presence of the bromoethoxy group can influence the photophysics and photochemistry of the molecule. The ether oxygen's lone pairs can participate in delocalization with the aromatic π-system, potentially shifting the absorption maximum to longer wavelengths compared to unsubstituted iodobenzene.

Halogen Atom Abstraction Mechanisms

Halogen atom abstraction is a key process in radical-mediated reactions. In this compound, there are two potential sites for halogen abstraction: the iodine atom attached to the aromatic ring and the bromine atom on the ethyl side chain. The relative ease of abstraction is determined by the respective carbon-halogen bond dissociation energies (BDEs).

| Bond | Typical Bond Dissociation Energy (kcal/mol) |

| C(sp²)–I | ~65 |

| C(sp³)–Br | ~70 |

Note: These are average values and can be influenced by the specific molecular structure.

Based on these typical BDEs, the carbon-iodine bond is weaker than the carbon-bromine bond. Consequently, radical species will preferentially abstract the iodine atom from the aromatic ring over the bromine atom from the ethoxy chain. This selectivity is a valuable feature in designing synthetic strategies, as it allows for site-specific functionalization. For instance, in the presence of a radical initiator, the primary radical formed would be the 3-(2-bromoethoxy)phenyl radical.

Radical C-H Bond Functionalization with Hypervalent Iodine(III) Reagents

In the case of this compound, the most likely sites for C-H abstraction would be the benzylic-like protons of the ethoxy group, alpha to the ether oxygen. The reaction would likely be initiated by a radical generated from the hypervalent iodine reagent, which would then abstract a hydrogen atom to form a carbon-centered radical on the ethoxy chain. This radical could then be trapped by a variety of species to introduce new functional groups.

A plausible reaction pathway is as follows:

Initiation: The hypervalent iodine reagent generates a reactive radical.

Abstraction: The radical abstracts a hydrogen atom from the ethoxy group.

Functionalization: The resulting carbon-centered radical is trapped by a suitable partner.

The presence of the electron-withdrawing iodine and bromine atoms may influence the reactivity of the C-H bonds, potentially making them more susceptible to abstraction.

Oxidation and Reduction Chemistry of the Bromoethoxy Iodobenzene Core

The bromoethoxy iodobenzene core possesses multiple sites susceptible to both oxidation and reduction, offering a rich landscape for chemical transformations.

Oxidation: The ether linkage is a potential site for oxidation. Ethers are known to undergo autooxidation in the presence of oxygen, a process that proceeds via a radical mechanism to form hydroperoxides. youtube.comyoutube.com This process is often slow but can be accelerated by heat or light. The resulting hydroperoxides can be unstable.

The aromatic ring itself can be oxidized under harsh conditions, though this is generally more difficult than the oxidation of the ether linkage. The iodine atom can also be oxidized to higher oxidation states, for example, by treatment with strong oxidizing agents, which could lead to the formation of iodyl or iodoxyl compounds.

Reduction: The primary sites for reduction are the carbon-halogen bonds. Aryl halides can be reduced electrochemically or by using chemical reducing agents. acs.org The ease of reduction follows the trend I > Br > Cl, making the carbon-iodine bond the most likely site of reduction in this compound. This selective reduction can be used to generate the corresponding debrominated or deiodinated products.

For example, catalytic hydrogenation or treatment with a suitable metal reductant could selectively cleave the C-I bond, leaving the C-Br bond intact. This provides a synthetic handle for further transformations.

| Functional Group | Redox Potential (Typical Range vs. SCE) |

| Aryl Iodide (Reduction) | -1.5 to -2.0 V |

| Alkyl Bromide (Reduction) | -2.0 to -2.5 V |

| Ether (Oxidation) | > +1.5 V |

Note: These are general ranges and can vary significantly based on the specific molecular environment and reaction conditions.

Intramolecular and Intermolecular Cyclization Reactions

The structure of this compound is well-suited for intramolecular cyclization reactions, providing a pathway to heterocyclic systems. One of the most plausible cyclization pathways involves the formation of a five-membered ring.

Intramolecular Cyclization: A potential intramolecular cyclization could be initiated by the formation of an organometallic species at the iodo position, for example, through lithium-halogen exchange or the formation of a Grignard reagent. The resulting nucleophilic carbon could then displace the bromine atom on the ethoxy side chain, leading to the formation of a benzofuran (B130515) derivative.

Alternatively, under radical conditions, the initially formed aryl radical (from C-I bond cleavage) could potentially undergo an intramolecular cyclization by attacking the C-Br bond, although this is less common. A more likely radical cyclization would involve the formation of a radical on the ethoxy chain which could then attack the aromatic ring.

Intermolecular Cyclization: While less direct, intermolecular cyclization reactions are also conceivable. For instance, in the presence of a suitable di-functional coupling partner, this compound could participate in tandem cross-coupling reactions to form larger macrocyclic structures. The differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions would be key to controlling the sequence of bond formation in such a process.

Applications of 1 2 Bromoethoxy 3 Iodobenzene As a Versatile Synthetic Building Block

Intermediate in the Synthesis of Complex Organic Molecules

The primary application of 1-(2-Bromoethoxy)-3-iodobenzene is as an intermediate in the synthesis of more complex organic structures. Its architecture allows chemists to build out molecular complexity in a planned and sequential manner, leveraging the distinct reactivity of its halogen atoms.

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is central to the synthetic utility of this compound. The C-I bond is significantly more reactive in the oxidative addition step of palladium-catalyzed cross-coupling reactions compared to the C-Br bond. nih.gov This chemoselectivity enables the selective formation of a new bond at the C3 position of the benzene (B151609) ring, leaving the bromoethoxy group available for subsequent transformations.

This building block is well-suited for a variety of palladium-catalyzed reactions:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters to form a new carbon-carbon bond. nih.govnih.gov This is a powerful method for constructing biaryl structures.

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, creating a C-C bond.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines, a key transformation in the synthesis of many pharmaceuticals.

Once the desired moiety is installed at the iodo-position, the less reactive alkyl bromide of the bromoethoxy chain can be targeted. This primary bromide is an excellent electrophile for SN2 reactions with a wide range of nucleophiles, such as amines, thiols, alcohols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. This sequential, two-step functionalization allows for the controlled assembly of diverse and complex molecular scaffolds.

Table 1: Potential Sequential Reactions using this compound

| Step | Reaction Type | Reactive Site | Potential Reagent | Bond Formed |

|---|---|---|---|---|

| 1 | Suzuki Coupling | Aryl Iodide | Arylboronic Acid | C(aryl)-C(aryl) |

| 2 | Nucleophilic Substitution | Alkyl Bromide | Amine | C(alkyl)-N |

| 1 | Sonogashira Coupling | Aryl Iodide | Terminal Alkyne | C(aryl)-C(alkynyl) |

| 2 | Nucleophilic Substitution | Alkyl Bromide | Thiol | C(alkyl)-S |

| 1 | Buchwald-Hartwig | Aryl Iodide | Aniline | C(aryl)-N |

| 2 | Williamson Ether Synthesis | Alkyl Bromide | Phenoxide | C(alkyl)-O |

Heterocyclic compounds are foundational to many areas of chemistry, including pharmaceuticals and functional materials. This compound is a strategic precursor for synthesizing advanced heterocyclic systems, particularly through intramolecular cyclization reactions.

A common synthetic strategy involves a two-step process:

Intermolecular Coupling: A nucleophilic partner is first attached to the aromatic ring via a cross-coupling reaction at the iodine position. This partner must contain a functional group capable of acting as a nucleophile in a subsequent step. For example, an aminophenol or an amino-thiol could be coupled via a Suzuki or Buchwald-Hartwig reaction.

Intramolecular Cyclization: The newly introduced nucleophilic group (e.g., -OH, -NH2, -SH) then reacts with the electrophilic bromoethoxy side chain. This intramolecular SN2 reaction results in the formation of a new ring, yielding a complex heterocyclic scaffold.

This methodology allows for the construction of various fused ring systems containing oxygen, nitrogen, or sulfur, which are prevalent in biologically active molecules. The specific ring size and type can be tailored by choosing the appropriate coupling partner in the initial step.

Utility in Chemical Biology Studies as Research Probes

In chemical biology, probes are essential tools for studying biological systems. This compound can serve as a versatile scaffold for the design and synthesis of such probes. Its bifunctional nature allows for the separate attachment of a reporter group and a reactive group.

For instance, a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photo-crosslinker could be installed at the aromatic ring's iodo-position using a suitable coupling reaction. The bromoethoxy chain then acts as a reactive "warhead" that can form a covalent bond with a biological target, such as a specific amino acid residue (e.g., cysteine or histidine) in a protein's active site. This allows for activity-based protein profiling (ABPP) and target identification studies.

Contribution to Medicinal Chemistry Research as a Precursor for Pharmaceutical Compounds

The search for new therapeutic agents often involves the synthesis of large libraries of related compounds to explore structure-activity relationships (SAR). This compound is an ideal starting material for this purpose. The meta-substituted pattern and the ether linkage are common motifs in many known drugs.

Medicinal chemists can utilize this building block to systematically vary two distinct regions of a molecule:

The substituent at the C3 position can be diversified using the wide array of available cross-coupling partners.

The group at the end of the ethoxy chain can be varied by reacting the alkyl bromide with different nucleophiles.

This modular approach enables the rapid generation of a library of analogues, which can then be screened for desired biological activity, helping to identify lead compounds in drug discovery programs.

Role in the Development of Specialty Chemicals and Advanced Materials

The unique structure of this compound also makes it a candidate for the development of specialty chemicals and advanced materials. Its ability to undergo reactions at two distinct sites allows it to function as a monomer or a cross-linking agent in polymerization reactions.

For example, polyether-type polymers could be synthesized by reacting the compound with a diol under conditions that favor polymerization. Furthermore, the presence of heavy iodine atoms can impart specific properties to the resulting materials. Polymers containing iodine are radiopaque, meaning they are visible in X-rays. This suggests potential applications in the development of new radiopaque polymeric biomaterials, which could be used for medical devices like stents. youtube.com The aromatic core also provides rigidity and thermal stability to potential polymers.

Computational Chemistry in Understanding 1 2 Bromoethoxy 3 Iodobenzene Reactivity and Selectivity

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic properties of molecules and predicting their behavior in chemical reactions. For a dihalogenated compound like 1-(2-bromoethoxy)-3-iodobenzene, these methods can offer profound insights into which of the two halogen atoms is more likely to participate in a given reaction.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly useful for predicting the regioselectivity of reactions involving molecules with multiple reactive sites. In the case of this compound, DFT can be employed to determine whether a nucleophilic or electrophilic attack is more likely to occur at the carbon atom bonded to the bromine (C-Br) or the carbon atom bonded to the iodine (C-I).

The relative reactivity of the C-Br and C-I bonds is a key question. Generally, the C-I bond is weaker and more polarizable than the C-Br bond, making it more susceptible to both nucleophilic substitution and oxidative addition reactions. DFT calculations can quantify this by modeling the electron density distribution and the energies of the molecular orbitals. For instance, the calculated partial charges on the carbon atoms attached to the halogens can indicate the more electrophilic site, while analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal the preferred sites for electrophilic and nucleophilic attack, respectively.

In a hypothetical palladium-catalyzed cross-coupling reaction, DFT could be used to model the oxidative addition step. The energy barriers for the insertion of the palladium catalyst into the C-Br and C-I bonds would be calculated. It is generally expected that the oxidative addition to the C-I bond would have a lower activation energy, thus predicting that reactions will selectively occur at the iodinated position.

Beyond predicting which site is more reactive, computational chemistry can map out the entire energy landscape of a chemical reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

Transition state analysis is a cornerstone of understanding reaction mechanisms. By locating the transition state structure for a particular reaction step (e.g., the cleavage of the C-Br or C-I bond), chemists can calculate the activation energy. A lower activation energy corresponds to a faster reaction rate. For this compound, computational models would likely show a significantly lower activation barrier for reactions involving the C-I bond compared to the C-Br bond, thereby elucidating the preferred reaction pathway.

Mechanistic Probing via Deuterium (B1214612) Kinetic Isotope Effects

The deuterium kinetic isotope effect (KIE) is a powerful experimental and theoretical tool for investigating reaction mechanisms. libretexts.org It involves comparing the rate of a reaction with a normal substrate to the rate of the same reaction with a substrate where one or more hydrogen atoms have been replaced by deuterium. libretexts.orgwikipedia.org The ratio of these rates (kH/kD) provides information about bond-breaking or bond-forming events involving that hydrogen position in the rate-determining step of the reaction. pharmacy180.comprinceton.edu

While this compound itself does not have a C-H bond that is typically broken in its characteristic reactions, the concept of KIEs can be applied to reactions where a reagent, such as a base in an elimination reaction of the bromoethoxy group, is involved. For example, if the elimination of HBr from the bromoethoxy side chain were the rate-determining step, a primary KIE would be expected upon deuteration of the adjacent carbon.

| Type of KIE | Typical kH/kD Value | Interpretation |

| Primary | > 2 | C-H/D bond is broken in the rate-determining step. pharmacy180.com |

| Secondary | 0.7 - 1.5 | C-H/D bond is not broken, but hybridization changes at the labeled position. pharmacy180.com |

| Inverse | < 1 | A tightening of the C-H/D vibrational modes in the transition state. |

This table provides a general guide to interpreting deuterium kinetic isotope effects.

Theoretical Investigations of Radical Intermediates and Spin-Orbit Coupling

Some reactions of aryl halides can proceed through radical intermediates. researchgate.netnih.gov Theoretical calculations can be used to study the stability and reactivity of the potential radical species that could be formed from this compound. This would involve the homolytic cleavage of either the C-Br or C-I bond to form a phenyl radical. Calculations would likely show that the formation of the radical by cleavage of the C-I bond is energetically more favorable. researchgate.net

In Silico Design and Prediction of Novel Chemical Transformations

Computational chemistry is not limited to explaining known reactions; it is also a powerful tool for predicting new ones. By using the principles of electronic structure and reactivity, chemists can design novel transformations for this compound in silico (on a computer) before attempting them in the laboratory.

For example, a computational chemist could screen a virtual library of catalysts for a specific desired transformation, such as a novel cross-coupling reaction that selectively activates the C-Br bond over the C-I bond. By calculating the reaction profiles for different catalysts, it would be possible to identify promising candidates that could lead to new and efficient synthetic methodologies. This predictive power accelerates the discovery of new reactions and expands the synthetic utility of molecules like this compound.

Advanced Spectroscopic and Analytical Characterization for 1 2 Bromoethoxy 3 Iodobenzene Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the principal technique for elucidating the molecular structure of 1-(2-Bromoethoxy)-3-iodobenzene in solution. Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the bromoethoxy group. The aromatic region will display complex splitting patterns due to the meta-substitution of the iodobenzene (B50100) ring. The ethoxy protons will appear as two triplets, a result of the coupling between the adjacent methylene (B1212753) (-CH₂) groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum for this compound would show signals corresponding to the four distinct aromatic carbons and the two aliphatic carbons of the bromoethoxy chain. The carbon atoms directly bonded to the electronegative oxygen, bromine, and iodine atoms will be significantly shifted downfield.

Predicted NMR data for this compound, based on analogous structures, is presented below. rsc.orgchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH | 7.00 - 7.60 (multiplet) | 115 - 138 |

| C-I (Aromatic) | - | ~94 |

| C-O (Aromatic) | - | ~158 |

| -OCH₂- | ~4.25 (triplet) | ~68 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide a highly accurate mass measurement, which is used to validate the molecular formula, C₈H₈BrIO. rsc.org

The mass spectrum also reveals the compound's fragmentation pattern, which offers further structural confirmation. The presence of bromine and iodine results in a characteristic isotopic pattern in the mass spectrum, as bromine has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, and iodine is monoisotopic (¹²⁷I). Common fragmentation pathways would likely involve the cleavage of the ether bond or the loss of the halogen atoms.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₈H₈BrIO | - |

| Molecular Weight | 342.96 g/mol | - |

| Exact Mass (HRMS) | 342.8752 u | Confirms elemental composition. |

| Key Fragment Ion (m/z) | 219.9 | Corresponds to the iodophenoxy cation [C₆H₄IO]⁺. nist.gov |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous proof of the connectivity of this compound and detailed information on bond lengths, bond angles, and intermolecular interactions.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. While this technique is powerful, its application is contingent on the ability to produce suitable single crystals. For similar molecules, single crystals have been obtained through methods like the slow diffusion of a non-solvent (e.g., n-hexane) into a solution of the compound in a solvent like tetrahydrofuran (B95107) (THF). nih.govresearchgate.net This analysis would reveal the conformation of the bromoethoxy chain and how the molecules pack together in the crystal lattice.

Chromatographic Techniques for Purification and Purity Assessment (e.g., Column Chromatography)

Chromatographic techniques are indispensable for the purification of this compound from reaction mixtures and for assessing its purity. Flash column chromatography is a standard method for purification on a laboratory scale. orgsyn.org

In a typical procedure, the crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. nih.gov A solvent system (mobile phase), typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane, is then passed through the column. rsc.orgorgsyn.org The polarity of the eluent is optimized to achieve separation of the target compound from impurities. Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified compound. orgsyn.org The purity of the final product can be further verified by techniques like HPLC or GC-MS. nih.gov

Electron Spin Resonance (ESR) for Radical Species Detection and Spin Density Analysis

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used to detect and study species that have unpaired electrons, such as free radicals. This compound, in its ground state, is a diamagnetic molecule with no unpaired electrons and therefore is ESR-silent.

However, ESR would be a vital tool for investigating reactions involving this compound that proceed through radical intermediates. rsc.org For instance, if the compound were subjected to conditions that cause homolytic cleavage of the C-Br or C-I bonds, ESR could be used to detect the resulting radicals. Often, these radicals are highly reactive and short-lived. In such cases, spin-trapping techniques are employed, where a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be more easily detected and characterized by ESR. psu.edu

Scanning Electron Microscopy (SEM) for Material Morphology Studies

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of a sample's surface. While not typically used for the structural elucidation of a small organic molecule, SEM is invaluable for studying the morphology, topography, and composition of the material in its solid form.

Emerging Research Directions and Future Perspectives for Bromoethoxy Iodobenzene Chemistry

Development of Greener and More Sustainable Synthetic Protocols for Dihalogenated Aryl Ethers

The synthesis of dihalogenated aryl ethers like 1-(2-Bromoethoxy)-3-iodobenzene traditionally relies on established methods such as the Williamson ether synthesis and the Ullmann condensation. However, growing environmental concerns have spurred the development of greener and more sustainable alternatives to these classical protocols. isca.me

The Williamson ether synthesis, a cornerstone for forming ether linkages, typically involves the reaction of an alkoxide with an alkyl halide. nih.gov In the context of this compound, this would likely involve the reaction of a 3-iodophenoxide with 1,2-dibromoethane (B42909) or a related bromo-functionalized electrophile. Traditional approaches often utilize strong bases and volatile organic solvents. nih.gov Greener modifications to this synthesis are actively being explored to minimize waste and energy consumption.

One promising approach is the use of microwave-assisted synthesis . acs.orgnih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. acs.orgnih.gov This technique is particularly amenable to solvent-free conditions, further enhancing its green credentials. nih.gov For instance, the synthesis of alkyl aryl ethers has been efficiently achieved under microwave irradiation using solid-supported bases like potassium carbonate, eliminating the need for hazardous solvents. nih.gov

Phase-transfer catalysis (PTC) represents another significant advancement in sustainable ether synthesis. mdpi.comnih.gov PTC facilitates the reaction between reactants in different phases (e.g., an aqueous and an organic phase), often allowing the use of milder reaction conditions and water as a solvent, which is environmentally benign. mdpi.comnih.gov Catalysts like tetrabutylammonium (B224687) bromide or crown ethers can enhance the solubility and reactivity of the nucleophile in the organic phase, leading to faster and more efficient reactions. nih.gov

The use of ionic liquids (ILs) as alternative reaction media is also gaining traction. nih.govnih.gov ILs are salts with low melting points that can act as both solvent and catalyst. Their negligible vapor pressure reduces air pollution, and they can often be recycled and reused. nih.govresearchgate.net The Ullmann condensation, a copper-catalyzed reaction to form aryl ethers, has been successfully performed in ionic liquids, offering a greener alternative to traditional high-boiling polar solvents like DMF or NMP. nih.govbyjus.com

Furthermore, research into catalytic Williamson ether synthesis at high temperatures with weaker alkylating agents is pushing the boundaries of sustainability. organic-chemistry.org By employing temperatures above 300°C, less reactive and more environmentally friendly alkylating agents can be used, minimizing the formation of salt byproducts. organic-chemistry.org

The development of greener solvents derived from renewable resources, such as glycerol, is another active area of research. whiterose.ac.ukchemrxiv.org These bio-based solvents offer a more sustainable alternative to petroleum-derived solvents. chemistryworld.com

| Synthetic Protocol | Traditional Method | Greener Alternative | Key Advantages of Greener Alternative |

| Williamson Ether Synthesis | Strong base (e.g., NaH), volatile organic solvent (e.g., DMF, THF) nih.gov | Microwave-assisted, solvent-free conditions with solid base (e.g., K2CO3) nih.gov | Reduced reaction time, energy efficiency, elimination of hazardous solvents. |

| Williamson Ether Synthesis | Homogeneous reaction in anhydrous organic solvent nih.gov | Phase-transfer catalysis (PTC) in a biphasic system (e.g., water/organic) mdpi.comnih.gov | Milder conditions, use of water as a solvent, potential for catalyst recycling. |

| Ullmann Condensation | High-boiling polar solvents (e.g., DMF, NMP), stoichiometric copper byjus.com | Use of ionic liquids (ILs) as recyclable solvents and catalysts nih.gov | Reduced pollution, solvent recyclability, often milder conditions. |

| Williamson Ether Synthesis | Reactive alkyl halides nih.gov | High-temperature catalytic synthesis with weaker alkylating agents organic-chemistry.org | Use of less toxic reagents, reduced salt waste. |

Expanding the Scope of Catalytic Transformations with Novel Catalyst Systems

The reactivity of the aryl-iodine bond in this compound makes it a prime candidate for a variety of cross-coupling reactions, most notably the Ullmann condensation for the formation of diaryl ethers. byjus.com While traditional Ullmann reactions often require harsh conditions and stoichiometric amounts of copper, modern research focuses on the development of highly efficient catalytic systems that operate under milder conditions with a broader substrate scope. nih.govresearchgate.net

Novel copper-based catalysts have been at the forefront of this development. The use of specific ligands can dramatically improve the efficiency and selectivity of copper-catalyzed O-arylation. Ligands such as N,N-dimethylglycine, oxalic diamides, and various phenanthroline derivatives have been shown to promote the coupling of aryl halides with alcohols under significantly milder conditions than the classical Ullmann reaction. organic-chemistry.org For instance, the use of 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) as a ligand allows for the cross-coupling of aryl iodides and bromides with a wide range of alcohols under relatively mild conditions. organic-chemistry.org

Palladium-based catalysts , which are well-known for their utility in a wide range of cross-coupling reactions, have also been applied to the synthesis of aryl ethers. researchgate.net The development of bulky and electron-rich phosphine (B1218219) ligands has enabled the palladium-catalyzed coupling of aryl halides, including less reactive aryl chlorides, with alcohols to form aryl ethers in high yields. organic-chemistry.org N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for palladium in diaryl ether synthesis. organic-chemistry.org

Beyond traditional copper and palladium catalysts, research is exploring the use of nanoparticle catalysts . Copper nanoparticles (CuNPs), sometimes supported on materials like silica (B1680970) or alumina, have shown promise as recyclable and highly active catalysts for Ullmann-type reactions. mdpi.comresearchgate.net These heterogeneous catalysts offer the advantage of easy separation from the reaction mixture, which simplifies purification and reduces metal contamination in the final product. researchgate.net Bimetallic nanoparticle systems are also being investigated to leverage synergistic catalytic effects. researchgate.net

The choice of catalyst can also impart selectivity in molecules with multiple reactive sites, such as this compound. The differential reactivity of the aryl-iodide and alkyl-bromide bonds could potentially be exploited by carefully selecting the catalyst and reaction conditions to achieve selective functionalization at either the aromatic ring or the ethoxy side chain.

| Catalyst System | Catalyst Components | Typical Substrates | Key Features |

| Copper-Ligand | CuI with ligands like N,N-dimethylglycine, phenanthrolines, or oxalic diamides organic-chemistry.org | Aryl iodides, bromides, and a variety of alcohols | Milder conditions than traditional Ullmann, improved yields and functional group tolerance. |

| Palladium-Ligand | Pd(OAc)2 or other Pd sources with bulky phosphine ligands or N-heterocyclic carbenes (NHCs) researchgate.netorganic-chemistry.org | Aryl halides (including chlorides) and alcohols | High efficiency, broad substrate scope, can couple less reactive aryl halides. |

| Nanoparticle Catalysts | Copper nanoparticles (CuNPs), often on a solid support mdpi.comresearchgate.net | Aryl halides and phenols | Heterogeneous catalysis, catalyst recyclability, simplified product purification. |

| Bimetallic Catalysts | Combinations of metals like palladium and iron or gold and copper researchgate.net | Aryl halides | Potential for synergistic effects, enhanced catalytic activity. |

Integration into Flow Chemistry and Automation Platforms for Enhanced Efficiency

The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms offers numerous advantages for the synthesis of complex molecules like this compound and its derivatives. nih.govyoutube.com These modern approaches can lead to enhanced efficiency, improved safety, better scalability, and greater reproducibility. nih.gov

Flow chemistry , where reagents are continuously pumped through a reactor, provides excellent control over reaction parameters such as temperature, pressure, and reaction time. youtube.com The high surface-area-to-volume ratio in microreactors allows for rapid heat exchange, which is particularly beneficial for managing highly exothermic or fast reactions that can be problematic in batch. nih.gov For the synthesis of dihalogenated aryl ethers, flow chemistry could be employed for hazardous steps, such as those involving highly reactive organometallic intermediates or the use of toxic reagents, thereby minimizing risk. nih.govnih.gov The on-demand generation of unstable intermediates in a flow system is another key advantage. youtube.com

Automated synthesis platforms are revolutionizing the way chemical libraries are created. chemrxiv.orgsynplechem.com These systems can perform multiple reactions in parallel, allowing for the rapid generation of a large number of analogues for screening in drug discovery or materials science. synplechem.com For a scaffold like this compound, with its two distinct points of functionalization, automated synthesis would be an ideal tool for exploring the chemical space around this core structure. By systematically varying the substituents at both the bromo and iodo positions, libraries of novel compounds could be efficiently generated and tested for desired properties. synplechem.com Recent advancements have led to next-generation small molecule synthesizers that operate at significantly faster speeds, further accelerating the discovery process. chemrxiv.orgchemistryworld.com

Exploration of New Functional Materials Derived from Bromoethoxy Iodobenzene (B50100) Scaffolds

The unique arrangement of a flexible ether linkage, a reactive alkyl bromide, and a versatile aryl iodide makes this compound a highly attractive building block for the creation of novel functional materials. The ability to selectively functionalize the two different halogenated positions allows for the construction of a wide range of complex and tailored molecular architectures.

In the field of polymer science , the di-functional nature of this scaffold could be exploited to create novel polymers. For example, the bromoethoxy group could be used as an initiator for controlled radical polymerization techniques, while the aryl iodide could serve as a point for subsequent cross-linking or functionalization. The incorporation of heavy atoms like iodine can also impart interesting properties to polymers, such as increased refractive index or radiopacity. Research into polymers containing hypervalent iodine has shown that these materials can be responsive and degradable, opening up possibilities for smart materials. nih.gov

The rigid and polarizable nature of the iodobenzene moiety suggests potential applications in the field of liquid crystals . isca.mewhiterose.ac.uk By incorporating this scaffold into larger, anisotropic molecules, it may be possible to design new materials with specific mesophase behaviors. isca.meresearchgate.net The bromoethoxy side chain could be further functionalized to introduce flexible alkyl chains, which are a common feature of liquid crystalline molecules. isca.me

In the area of organic electronics , particularly for organic light-emitting diodes (OLEDs), aryl ether structures are common components of host materials and emitters. researchgate.netresearchgate.net The this compound scaffold could be elaborated through cross-coupling reactions at the iodo-position to create new conjugated materials with tailored electronic properties. The presence of the bromine atom provides a handle for further modification to fine-tune the material's performance.

Finally, in the realm of pharmaceuticals , halogenated compounds and aryl ethers are prevalent structural motifs in many drug molecules. byjus.comgoogle.com The this compound core could serve as a versatile starting point for the synthesis of new bioactive compounds. The two distinct halogen atoms allow for selective and sequential introduction of different functional groups, enabling the creation of diverse molecular libraries for biological screening. chemscene.com For example, the aryl iodide could be used in a Suzuki or Sonogashira coupling to introduce new carbon-carbon bonds, while the alkyl bromide could be displaced by various nucleophiles to introduce a range of functionalities. The 1,3,4-oxadiazole (B1194373) scaffold, a known bioisostere for esters, is one of many heterocyclic systems that could be constructed from derivatives of this compound. acs.org

| Potential Application Area | Key Structural Features of Bromoethoxy Iodobenzene Scaffold | Potential Material Properties/Function | | :--- | :--- | :--- | :--- | | Polymers | Two distinct reactive sites (bromo and iodo) for polymerization and cross-linking. nih.gov | Responsive and degradable materials, high refractive index polymers. | | Liquid Crystals | Rigid iodobenzene core, potential for introducing flexible side chains. isca.mewhiterose.ac.uk | Formation of specific liquid crystalline mesophases. | | OLEDs | Aryl ether structure, sites for introducing conjugated systems. researchgate.netresearchgate.net | Novel host or emitter materials for organic electronic devices. | | Pharmaceuticals | Versatile scaffold for introducing diverse functional groups at two positions. byjus.comgoogle.comchemscene.com | Creation of libraries of new chemical entities for drug discovery. |

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Bromoethoxy)-3-iodobenzene in laboratory settings?

Methodological Answer: The synthesis typically involves sequential halogenation and etherification steps. A general approach includes:

- Step 1: Iodination of 3-bromophenol using iodine monochloride (ICl) in acetic acid under reflux, yielding 3-bromo-1-iodobenzene .

- Step 2: Etherification via nucleophilic substitution. React 3-bromo-1-iodobenzene with 2-bromoethanol in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. The bromoethoxy group substitutes the hydroxyl or another leaving group .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity.

Q. How can the purity of this compound be assessed, and what analytical techniques are most effective?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity. Key signals include:

- Aromatic protons: δ 7.2–7.8 ppm (multiplet for disubstituted benzene).

- Ethoxy group: δ 3.6–4.2 ppm (BrCH₂CH₂O-) .

- HPLC: Reverse-phase C18 column (acetonitrile/water gradient) detects impurities (<1% threshold).

- Melting Point: Literature values (e.g., ~35–36°C for analogous 1-(2-Bromoethoxy)-2-bromobenzene) help validate crystallinity .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during synthesis, particularly concerning halogen reactivity?

Methodological Answer:

- Order of Reactivity: Bromine is more reactive than iodine in nucleophilic aromatic substitution. Prioritize introducing the bromoethoxy group before iodination to avoid premature displacement of iodine .

- Protecting Groups: Temporarily protect the iodine site using trimethylsilyl groups during etherification to prevent undesired substitution .

- Solvent Optimization: Use non-polar solvents (e.g., toluene) to reduce solvolysis of the iodo group.

Example Protocol:

Protect 3-bromophenol with TMSCl.

Perform etherification with 2-bromoethanol.

Deprotect and iodinate using NaI/CuI in DMSO at 120°C .

Q. How do steric and electronic factors influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects: The electron-withdrawing bromoethoxy group deactivates the benzene ring, directing electrophilic substitution to the para position relative to iodine.

- Steric Hindrance: The bulky bromoethoxy group limits coupling efficiency in Suzuki-Miyaura reactions. Use Pd(OAc)₂ with SPhos ligand to enhance catalytic activity .

- Competing Pathways: Iodine’s susceptibility to oxidative elimination requires inert atmospheres (N₂/Ar) and low-temperature conditions (<50°C) .

Q. What are the challenges in characterizing byproducts from multi-step syntheses, and how can they be resolved?

Methodological Answer:

- LC-MS: Identifies low-abundance byproducts (e.g., di-iodinated derivatives or ether cleavage products).

- Isolation via Prep-TLC: Use silica gel plates (hexane/CH₂Cl₂) to separate byproducts for NMR analysis.

- Computational Modeling: DFT calculations (e.g., Gaussian 16) predict thermodynamic stability of intermediates, aiding pathway rationalization .

Example:

A common byproduct, 1,3-diiodobenzene, forms via iodine redistribution. It is identified by a distinct singlet at δ 7.5 ppm in ¹H NMR .

Q. How can reaction yields be optimized for gram-scale synthesis?

Methodological Answer:

- Catalyst Loading: Reduce Pd/Cu catalyst loadings to 0.5–1 mol% to minimize metal contamination while maintaining efficiency .

- Solvent Recycling: Recover DMF via vacuum distillation (bp 153°C) to reduce costs.

- Flow Chemistry: Continuous-flow reactors improve mixing and heat transfer, enhancing reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.